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  • Product: 2-(Butane-1-sulfonyl)acetonitrile
  • CAS: 98548-92-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Sulfonyl Acetonitrile Derivatives

Introduction: The Sulfonyl Acetonitrile Moiety in Modern Drug Discovery The sulfonyl acetonitrile group, a potent electron-withdrawing moiety, has emerged as a valuable pharmacophore in contemporary drug design. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonyl Acetonitrile Moiety in Modern Drug Discovery

The sulfonyl acetonitrile group, a potent electron-withdrawing moiety, has emerged as a valuable pharmacophore in contemporary drug design. Its unique stereoelectronic properties contribute to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles in a variety of therapeutic agents. However, the inherent reactivity of this functional group also presents challenges related to the thermodynamic stability of the parent molecule. Understanding the factors that govern the stability of sulfonyl acetonitrile derivatives is paramount for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products.

This technical guide provides a comprehensive overview of the thermodynamic stability of sulfonyl acetonitrile derivatives. It delves into the fundamental principles governing their stability, explores common degradation pathways, and offers detailed experimental protocols for assessing their stability. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the knowledge necessary to navigate the complexities of working with this important class of compounds.

I. Fundamental Principles of Stability

The thermodynamic stability of a sulfonyl acetonitrile derivative is intrinsically linked to the chemical properties of the sulfonyl and acetonitrile functional groups. The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-proton, making the methylene bridge susceptible to deprotonation. The stability of the resulting carbanion is a key determinant of the compound's overall reactivity and degradation profile.

The acidity of the α-proton in sulfonyl acetonitriles has been extensively studied, with pKa values in acetonitrile providing a quantitative measure of their susceptibility to base-catalyzed degradation.[1][2][3][4] A comprehensive acidity scale in acetonitrile, spanning nearly 30 orders of magnitude, has been established for a wide range of organic acids, including compounds with sulfonyl and cyano groups directly attached to the acidity center.[1][2]

II. Factors Influencing the Stability of Sulfonyl Acetonitrile Derivatives

The stability of a sulfonyl acetonitrile derivative is not an intrinsic constant but is influenced by a confluence of electronic, steric, and environmental factors. A thorough understanding of these factors is critical for predicting and controlling the degradation of these compounds.

A. Electronic Effects of Substituents

The electronic nature of substituents on the aryl ring of an arylsulfonyl acetonitrile derivative can significantly impact its stability. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the entire molecule, thereby influencing bond strengths and reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens can stabilize the aromatic ring by delocalizing negative charge, which can, in turn, affect the stability of the sulfonyl group.[5] For instance, the presence of an EWG at the ortho or para position of a benzenesulfonyl chloride has been shown to decrease the stability of the radical anion formed during electrochemical reduction, suggesting an influence on the S-Cl bond strength.[6] In the context of mass spectrometry fragmentation of aromatic sulfonamides, electron-withdrawing groups like chlorine in the ortho position appear to promote the extrusion of sulfur dioxide (SO₂), a potential thermal degradation pathway.[7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains can increase the electron density of the aromatic system.[5] While this can enhance resonance stability in some contexts, excessive electron donation may lead to instability under certain conditions.[5]

B. Steric Hindrance

The presence of bulky substituents near the sulfonyl acetonitrile moiety can provide steric protection, hindering the approach of reactive species and thereby enhancing the compound's stability. For example, ortho-substitution with bulky groups on substituted phenols has been shown to significantly enhance thermal stability by preventing isomerization and decomposition pathways.[5]

C. Environmental Factors

Environmental conditions play a crucial role in the degradation of sulfonyl acetonitrile derivatives. Key factors to consider include:

  • pH: The acidity or basicity of the environment can dramatically influence the rate and mechanism of degradation. The acidic α-proton of the sulfonyl acetonitrile group makes these compounds particularly susceptible to base-catalyzed hydrolysis.

  • Temperature: Elevated temperatures can provide the activation energy required to overcome reaction barriers, leading to thermal decomposition.

  • Light: Exposure to light, particularly in the ultraviolet (UV) range, can induce photolytic cleavage of chemical bonds, leading to photodegradation.[6]

III. Major Degradation Pathways

Sulfonyl acetonitrile derivatives can undergo degradation through several pathways, including hydrolysis, thermal decomposition, and photodegradation. The specific pathway and resulting degradation products depend on the molecular structure and the stress conditions applied.

A. Hydrolysis (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for many functional groups, and the sulfonyl acetonitrile moiety is no exception.

  • Base-Catalyzed Hydrolysis: Due to the acidic nature of the α-proton, sulfonyl acetonitriles are particularly susceptible to base-catalyzed degradation. The reaction likely proceeds through the formation of a carbanion intermediate, which can then undergo further reactions. While specific studies on the hydrolysis of α-cyano sulfones are limited, the well-documented base-catalyzed hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids provides a plausible degradation pathway for the nitrile group.[8][9] The sulfonyl group itself is generally more stable to hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can also undergo hydrolysis to a carboxylic acid. The rate of this reaction is typically slower than base-catalyzed hydrolysis.

B. Thermal Decomposition
  • Sulfur Dioxide (SO₂) Extrusion: A key fragmentation pathway observed in the mass spectrometry of aromatic sulfonamides is the loss of SO₂.[7] This suggests that thermal decomposition of sulfonyl acetonitriles may proceed via the cleavage of the C-S bond and subsequent extrusion of sulfur dioxide.

  • Nitrile Group Decomposition: The thermal decomposition of acetonitrile itself has been studied and is known to produce hydrogen cyanide and methane at high temperatures.[10] Polyacrylonitrile, a polymer containing repeating nitrile units, also degrades to produce hydrogen cyanide and other nitriles.[11] This suggests that under harsh thermal conditions, the nitrile group of a sulfonyl acetonitrile derivative could also decompose.

C. Photodegradation

Exposure to light can lead to the degradation of sulfonyl acetonitrile derivatives through photolytic cleavage of covalent bonds.

  • C-S and S-N Bond Cleavage: The sulfonamide bond is known to be susceptible to photolytic cleavage upon irradiation with UV light.[6] This suggests that the C-S bond in sulfonyl acetonitriles could also be a point of vulnerability under photolytic stress. Studies on the photolysis of disulfides also indicate that C-S bond breakage is a common primary photolytic process.[12]

The following diagram illustrates the potential degradation pathways of a generic arylsulfonyl acetonitrile derivative.

Degradation_Pathways cluster_stress Stress Conditions cluster_compound Sulfonyl Acetonitrile Derivative cluster_products Potential Degradation Products Acid Acidic Hydrolysis Compound Ar-SO₂-CH₂-CN Acid->Compound Base Basic Hydrolysis Base->Compound Heat Thermal Stress Heat->Compound Light Photolytic Stress Light->Compound Carboxylic_Acid Ar-SO₂-CH₂-COOH Compound->Carboxylic_Acid Hydrolysis of Nitrile Sulfonic_Acid Ar-SO₃H Compound->Sulfonic_Acid Hydrolysis of Sulfonyl Amine Ar-NH₂ (from S-N cleavage analog) Compound->Amine Photolytic Cleavage (by analogy) SO2_Extrusion Ar-CH₂-CN + SO₂ Compound->SO2_Extrusion Thermal C-S Cleavage HCN HCN + other fragments Compound->HCN High-Temp Decomposition

Caption: Potential degradation pathways of arylsulfonyl acetonitrile derivatives under various stress conditions.

IV. Experimental Assessment of Stability: A Practical Guide

A systematic approach to evaluating the stability of sulfonyl acetonitrile derivatives involves conducting forced degradation studies under a variety of stress conditions. These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[13][14][15]

A. Forced Degradation (Stress Testing) Protocol

The following is a general protocol for conducting forced degradation studies. The specific conditions should be optimized based on the properties of the individual compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the sulfonyl acetonitrile derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide (NaOH) before analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation (Dry Heat):

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed sample in a suitable solvent before analysis.

  • Photostability:

    • Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

The following diagram outlines the workflow for a typical forced degradation study.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions Start Start: Sulfonyl Acetonitrile Derivative Sample Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Start->Prep Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photostability (UV/Vis Light) Prep->Photo Analysis Analyze Stressed and Control Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV/MS Analysis->HPLC End End: Identify Degradants & Establish Pathways HPLC->End

Caption: A generalized workflow for conducting forced degradation studies on sulfonyl acetonitrile derivatives.

B. Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[15] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[13][15]

Recommended HPLC Method Parameters:

ParameterRecommendationRationale
Column Reversed-phase C18 or Cyano (CN) columnC18 columns offer good hydrophobic retention for a wide range of compounds. Cyano columns can provide alternative selectivity, especially for polar compounds.[5]
Mobile Phase Gradient elution with acetonitrile and water/bufferGradient elution is necessary to separate both the parent compound and its potentially more polar degradation products within a reasonable timeframe.
Detector UV-Vis (with photodiode array) and Mass Spectrometry (MS)A PDA detector allows for the monitoring of multiple wavelengths and can help in peak purity assessment. MS detection is invaluable for the identification of unknown degradation products.[13]
pH of Mobile Phase Acidic (e.g., using formic or phosphoric acid)Most sulfonyl acetonitrile derivatives are weak acids and will be in their neutral form at acidic pH, leading to better retention and peak shape on reversed-phase columns.

Table 1: Recommended Starting Parameters for a Stability-Indicating HPLC Method

V. Implications in Drug Development

A thorough understanding of the thermodynamic stability of sulfonyl acetonitrile derivatives has profound implications throughout the drug development lifecycle.

  • Lead Optimization: Early assessment of stability can guide the selection of more stable analogues, reducing the risk of late-stage failures.

  • Formulation Development: Knowledge of degradation pathways allows for the development of formulations that protect the drug from destabilizing conditions (e.g., by controlling pH or adding antioxidants).

  • Manufacturing and Storage: Stability data informs the selection of appropriate manufacturing processes and storage conditions to ensure product quality and shelf-life.

  • Regulatory Submissions: Comprehensive stability data is a critical component of regulatory submissions to agencies such as the FDA and EMA.

VI. Conclusion

The sulfonyl acetonitrile moiety is a powerful tool in the arsenal of the medicinal chemist. However, its successful application in drug development hinges on a comprehensive understanding of its thermodynamic stability. By carefully considering the electronic and steric factors that influence stability, and by employing robust experimental methods to assess degradation, researchers can mitigate the risks associated with this functional group and unlock its full therapeutic potential. This guide provides a foundational framework for approaching the stability assessment of sulfonyl acetonitrile derivatives, empowering scientists to make informed decisions and ultimately contribute to the development of safer and more effective medicines.

References

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Sources

Exploratory

An In-depth Technical Guide to 2-(Butane-1-sulfonyl)acetonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Butane-1-sulfonyl)acetonitrile, a bifunctional molecule incorporating both a sulfone and a nitrile moiety. For researchers, medicinal chemists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Butane-1-sulfonyl)acetonitrile, a bifunctional molecule incorporating both a sulfone and a nitrile moiety. For researchers, medicinal chemists, and professionals in drug development, this document outlines the compound's core physicochemical properties, a detailed synthetic protocol, and an exploration of its potential therapeutic applications grounded in the established bioactivity of related chemical scaffolds.

Core Molecular Attributes

2-(Butane-1-sulfonyl)acetonitrile is an organic compound whose structure suggests potential as a versatile building block in synthetic and medicinal chemistry. The electron-withdrawing nature of both the sulfonyl and nitrile groups activates the adjacent methylene bridge, making it a key site for chemical modification.

PropertyValueSource
Chemical Formula C₆H₁₁NO₂S[1]
Molecular Weight 161.22 g/mol [2]
Monoisotopic Mass 161.05106 Da[1]
CAS Number 98548-92-6[2]
Predicted XlogP 0.6[1]
Synthesis of 2-(Butane-1-sulfonyl)acetonitrile

A plausible and efficient two-step synthesis for 2-(Butane-1-sulfonyl)acetonitrile is proposed, commencing with the nucleophilic substitution of a thiol on an activated nitrile, followed by oxidation of the resulting sulfide to the target sulfone. This approach is predicated on established methodologies for the synthesis of related alkylthioacetonitriles and the subsequent oxidation of sulfides.[3][4][5]

This initial step involves the S-alkylation of butane-1-thiol with chloroacetonitrile. The thiol is deprotonated in situ with a base to form the more nucleophilic thiolate, which then displaces the chloride from chloroacetonitrile.

Experimental Protocol:

  • To a stirred solution of butane-1-thiol (1 equivalent) in ethanol, add a solution of sodium hydroxide (1.05 equivalents) in water dropwise at room temperature.

  • After stirring for 15 minutes, add chloroacetonitrile (1 equivalent) dropwise, maintaining the temperature below 30°C. A slight exotherm may be observed.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(butylthio)acetonitrile.

  • Purify the crude product by vacuum distillation to obtain the pure sulfide intermediate.

The sulfide intermediate is oxidized to the corresponding sulfone using a robust and selective oxidizing agent such as hydrogen peroxide in acetic acid. This method is widely recognized for its efficiency in converting sulfides to sulfones.[6][7]

Experimental Protocol:

  • Dissolve 2-(butylthio)acetonitrile (1 equivalent) in glacial acetic acid.

  • To this solution, add 30% hydrogen peroxide (2.5-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until TLC indicates complete consumption of the starting sulfide.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-(Butane-1-sulfonyl)acetonitrile.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation Butanethiol Butane-1-thiol Reaction1 S-Alkylation Butanethiol->Reaction1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction1 Base NaOH / EtOH Base->Reaction1 Sulfide 2-(Butylthio)acetonitrile Sulfide_ref 2-(Butylthio)acetonitrile Reaction1->Sulfide Oxidant H₂O₂ / Acetic Acid Reaction2 Oxidation Oxidant->Reaction2 Sulfone 2-(Butane-1-sulfonyl)acetonitrile Sulfide_ref->Reaction2 Reaction2->Sulfone

Caption: Synthetic workflow for 2-(Butane-1-sulfonyl)acetonitrile.

Physicochemical and Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl chain, with the methylene group adjacent to the sulfonyl group being the most deshielded. The methylene group alpha to the nitrile will also be deshielded.

  • ¹³C NMR: The carbon spectrum will feature signals for the four distinct carbons of the butyl group, the methylene carbon adjacent to the sulfonyl group, and the nitrile carbon, which will appear significantly downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfone group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A sharp, medium-intensity band for the nitrile group (C≡N stretch) is expected in the 2260-2220 cm⁻¹ region.[8][9][10]

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns characteristic of alkyl sulfones, including cleavage of the C-S bond and fragmentation of the butyl chain.[1][11]

Potential Applications in Drug Discovery and Medicinal Chemistry

The combination of sulfone and nitrile functionalities in a single small molecule makes 2-(Butane-1-sulfonyl)acetonitrile an intriguing candidate for applications in drug discovery. Both moieties are recognized as important pharmacophores.

The sulfone group is a key component in a wide array of therapeutic agents.[12] Its high polarity and ability to act as a hydrogen bond acceptor allow for strong interactions with biological targets.[12] Sulfone-containing drugs have demonstrated a broad spectrum of activities, including:

  • Antimicrobial: The sulfone moiety is a cornerstone of sulfonamide antibiotics.

  • Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature a sulfone group.

  • Anticancer: Certain sulfone derivatives have shown efficacy as anticancer agents, in some cases through the inhibition of carbonic anhydrase.[13]

  • Antiviral: Some anti-HIV drugs incorporate a sulfone scaffold.

The nitrile group is a versatile functional group in drug design, valued for its metabolic stability and unique electronic properties.[14][15] It can serve several roles in a drug molecule:

  • Enzyme Inhibition: The linear geometry and polarity of the nitrile group allow it to fit into active sites and interact with key residues, for example, through hydrogen bonding or dipole-dipole interactions.[15] Nitrile-containing compounds have been developed as inhibitors for a variety of enzymes, including cathepsins and dipeptidyl peptidase-4 (DPP-4).

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, to improve the pharmacokinetic profile of a lead compound.

  • Covalent Modification: In some cases, the nitrile group can participate in covalent bond formation with a target protein, leading to irreversible inhibition.

Given these established roles, 2-(Butane-1-sulfonyl)acetonitrile could serve as a lead compound or a synthetic intermediate for the development of novel therapeutic agents, particularly enzyme inhibitors.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor 2-(Butane-1-sulfonyl)acetonitrile Amino Acid Residue 1 H-Bond Donor (e.g., Arg, Ser) Amino Acid Residue 2 Hydrophobic Pocket Catalytic Residue Catalytic Residue Sulfone Sulfone (O=S=O) (H-Bond Acceptor) Sulfone->Amino Acid Residue 1 Hydrogen Bond Butyl Butyl Group (Hydrophobic Interaction) Butyl->Amino Acid Residue 2 Hydrophobic Interaction Nitrile Nitrile (C≡N) (Polar Interaction) Nitrile->Catalytic Residue Dipole-Dipole Interaction

Caption: Hypothetical binding of the molecule in an enzyme active site.

Conclusion

2-(Butane-1-sulfonyl)acetonitrile represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through established and reliable chemical transformations. While specific biological data for this compound is sparse, the well-documented pharmacological relevance of both the sulfone and nitrile moieties provides a strong rationale for its investigation as a potential therapeutic agent or as a scaffold for the development of new chemical entities. This guide serves as a foundational resource to stimulate and support further research into this promising compound.

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  • ResearchGate. Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. [Link]

  • ACS Publications. Mass Spectra of Diaryl Sulfones. [Link]

  • Google Patents. 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(Butane-1-sulfonyl)acetonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(Butane-1-sulfonyl)acetonitrile via crystallization. Our focus is on deliver...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(Butane-1-sulfonyl)acetonitrile via crystallization. Our focus is on delivering practical, field-proven insights to overcome common experimental hurdles and ensure the consistent attainment of high-purity material.

A. Core Principles: Mastering the Art of Crystallization

Crystallization is a powerful purification technique based on the principles of differential solubility.[1][2] An ideal solvent will dissolve the target compound, 2-(Butane-1-sulfonyl)acetonitrile, completely at an elevated temperature but only sparingly at lower temperatures.[2][3] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a structured, crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), allowing for their separation by filtration.[1][4] The success of this technique relies on a careful balance of thermodynamics and kinetics, where slow, controlled cooling is paramount to exclude impurities from the growing crystal lattice.[1][2]

B. Safety First: Handling 2-(Butane-1-sulfonyl)acetonitrile and Solvents

Safe laboratory practice is non-negotiable. Before beginning any procedure, consult the relevant Safety Data Sheet (SDS).

  • Compound Handling : While specific data for 2-(Butane-1-sulfonyl)acetonitrile is limited, related sulfonyl compounds can be irritants.[5] Always handle the compound in a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][6] Avoid inhalation of dust or contact with skin and eyes.[5]

  • Solvent Handling : Many common crystallization solvents are flammable and may have associated health risks. Acetonitrile, a potential solvent, is flammable and moderately toxic, as it can be metabolized to cyanide in the body.[7][8][9]

    • Keep solvents away from ignition sources like heat, sparks, and open flames.[10][11]

    • Ensure adequate ventilation or work exclusively within a fume hood.[8][11]

    • Ground equipment when transferring large volumes to prevent static discharge.[8][11]

  • Waste Disposal : Dispose of all chemical waste, including mother liquor and used solvents, in appropriately labeled containers according to your institution's hazardous waste disposal procedures.[5][8]

C. Recommended Crystallization Protocol: Single-Solvent Method

This protocol provides a robust starting point for the crystallization of 2-(Butane-1-sulfonyl)acetonitrile. Acetonitrile is proposed as an initial solvent choice due to the "like dissolves like" principle; the polar aprotic nature of acetonitrile is well-suited for the polar sulfonyl and nitrile functionalities of the target molecule.[7][12]

Experimental Workflow: Single-Solvent Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A 1. Dissolution Add crude solid to flask. Add minimum hot solvent to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Observe solution C 3. Slow Cooling Cover and allow solution to cool slowly to room temperature. B->C Clear solution D 4. Ice Bath Cool further in an ice bath to maximize crystal yield. C->D Crystals form E 5. Vacuum Filtration Collect crystals on a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to remove residual solvent. F->G

Caption: Workflow for single-solvent crystallization.

Step-by-Step Methodology
  • Solvent Selection & Preparation :

    • Based on the structure of 2-(Butane-1-sulfonyl)acetonitrile, polar solvents are a logical starting point. Perform small-scale solubility tests with solvents like acetonitrile, ethanol, or ethyl acetate to find one that dissolves the compound when hot but not at room temperature.[2][13]

    • Pour the chosen solvent (e.g., acetonitrile) into a separate flask with a boiling chip and gently heat it to its boiling point on a hot plate.

  • Dissolution :

    • Place the crude 2-(Butane-1-sulfonyl)acetonitrile into an Erlenmeyer flask.

    • Add the hot solvent dropwise to the flask containing the crude solid while swirling.[1][4] Use only the minimum amount of hot solvent required to fully dissolve the solid.[2][4] This creates a saturated solution, which is critical for good recovery.[2]

  • Hot Filtration (if necessary) :

    • If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents these impurities from being incorporated into your final crystals.

  • Crystallization :

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed on the benchtop. Slow cooling is essential for the formation of large, pure crystals, as it gives molecules time to align correctly in the crystal lattice, excluding impurities.[1][2] Rapid cooling can trap impurities.[1]

    • Once the flask has reached room temperature and crystal formation has ceased, you can place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[3]

  • Isolation and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent.[4] This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of your purified product.[4]

  • Drying :

    • Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a vacuum oven at a temperature well below the compound's melting point.

D. Troubleshooting Guide

Question: I’ve cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often indicating a supersaturated solution or that you've used too much solvent.[14]

  • Cause & Solution 1: Supersaturation. The solution may need a nucleation site to begin crystallization.

    • Action: Try scratching the inside of the flask just below the solvent line with a glass rod.[14][15] The microscopic scratches provide a surface for crystals to begin forming.

    • Action: Add a "seed crystal" – a tiny speck of the pure compound – to the solution.[14][15] This provides a perfect template for further crystal growth.

  • Cause & Solution 2: Too much solvent. The solution may not be saturated enough for crystals to form, even when cold.[14][15]

    • Action: Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[15] This will increase the concentration of your compound.

  • Cause & Solution 3: Inappropriate solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Action: If the above steps fail, evaporate all the solvent and start again with a different solvent or a mixed-solvent system.[15]

Troubleshooting Workflow: No Crystal Formation

G cluster_clear Clear Solution (Supersaturated or Too Dilute) cluster_cloudy Cloudy/Oily Solution start Problem: No Crystals Formed q1 Is the solution cloudy or clear? start->q1 a1 Scratch inner surface of flask with a glass rod. q1->a1 Clear b1 Re-heat solution to dissolve the oil. q1->b1 Cloudy/Oily a2 Add a seed crystal of the pure compound. a1->a2 No effect end_succ Success: Crystals Form a1->end_succ a3 Boil off a portion of the solvent to increase concentration. a2->a3 No effect a2->end_succ a4 Cool to a lower temperature (e.g., freezer). a3->a4 No effect a3->end_succ a4->end_succ end_fail No Success: Re-evaluate solvent system a4->end_fail b2 Add a small amount of the 'good' solvent. b1->b2 b3 Allow to cool even more slowly (insulate flask). b2->b3 b3->end_succ b3->end_fail

Caption: Decision tree for troubleshooting lack of crystallization.

Question: My compound has separated as an oil, not a solid. How do I fix this "oiling out"?

"Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution above its melting point, or as a liquid amorphous phase instead of a solid crystal.[15][16]

  • Cause & Solution 1: Solution is too concentrated or cooling is too fast.

    • Action: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10%) more of the hot solvent to slightly decrease the concentration.[15] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.

  • Cause & Solution 2: High level of impurities. Impurities can depress the melting point of your compound, making it more likely to oil out.

    • Action: If slowing the cooling rate doesn't work, you may need to pre-purify the material using another method, such as column chromatography, to remove the impurities that are hindering crystallization.[12]

  • Cause & Solution 3: Inappropriate solvent. The boiling point of the solvent may be higher than the melting point of your compound.

    • Action: Choose a solvent with a lower boiling point.

Question: The solid "crashed out" of solution immediately upon cooling. Is this a problem?

Yes, this is a problem. Rapid crystallization almost always traps impurities within the crystal lattice, defeating the purpose of the purification.[1][15]

  • Cause & Solution: The solution is too concentrated. The minimum amount of solvent was likely used, leading to immediate supersaturation upon the slightest cooling.

    • Action: Place the flask back on the heat source to redissolve the solid. Add a bit more hot solvent (perhaps 10-20% extra).[15] This will keep the compound soluble for longer during the cooling process, allowing for slower, more selective crystal growth.[15]

Question: My final crystals are colored, but the pure compound should be colorless. What happened?

Colored impurities are present.

  • Cause & Solution 1: Highly colored, minor impurity. Even a small amount of a intensely colored impurity can tint your crystals.

    • Action: Before crystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Cause & Solution 2: Impurities trapped during crystallization. If the color is faint, a second recrystallization from fresh solvent will likely remove the remaining impurities.

Question: My final yield is very low. How can I improve it?

Several factors can lead to poor recovery.

  • Cause & Solution 1: Using too much solvent. This is the most common cause. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[15]

    • Action: In your next attempt, be meticulous about adding only the absolute minimum amount of hot solvent needed for dissolution.

  • Cause & Solution 2: Premature crystallization. If crystals form during a hot filtration step, you will lose product.

    • Action: Ensure your filtration apparatus (funnel, flask) is pre-heated and use a small amount of extra hot solvent to prevent the solution from cooling and crystallizing in the funnel.

  • Cause & Solution 3: Incomplete cooling.

    • Action: Ensure you are giving the solution adequate time to cool, first to room temperature and then in an ice bath, to maximize precipitation.

  • Action: Second Crop Recovery. You can often recover more material from the mother liquor. Isolate your first crop of crystals, then take the filtrate (mother liquor) and boil off a significant portion of the solvent. Allow this more concentrated solution to cool again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[15]

E. Frequently Asked Questions (FAQs)

Q1: How do I systematically choose the best solvent for 2-(Butane-1-sulfonyl)acetonitrile?

A1: The ideal solvent should have high solubility for your compound when hot and low solubility when cold.[3][13] Start by testing small amounts of your crude product (~50 mg) in test tubes with various solvents (~1 mL). A good starting list based on the molecule's polarity would include:

  • Polar Protic: Ethanol, Methanol, Water

  • Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate

  • Nonpolar: Toluene, Heptane/Hexanes

Observe solubility at room temperature and then heat the tubes in a water bath. A good candidate will not dissolve at room temperature but will dissolve completely upon heating.[2] If crystals reappear upon cooling to room temperature, you have found a promising solvent.

Q2: What is a mixed-solvent system and when is it useful?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[13] It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[12][13]

Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. Add a drop or two of the hot "good" solvent to make it clear again, then allow it to cool slowly. Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Hexane.[12][13]

Q3: What is the purpose of "seeding" a crystallization?

A3: Seeding is the process of adding a tiny, pre-existing crystal of the pure compound to a saturated or supersaturated solution.[14][15] This seed crystal acts as a nucleation point, providing a template that bypasses the energy barrier required for initial crystal formation. It helps to initiate crystallization in a reluctant solution and can lead to the formation of better-quality crystals by preventing excessive supersaturation.[14]

Q4: How can I improve the overall size and quality of my crystals?

A4: Crystal size and quality are directly related to the rate of formation.

  • Cool Slowly: This is the most critical factor. The slower the cooling, the larger and purer the crystals.[1][2] A flask cooling on a benchtop is good; a flask cooling inside an insulated container (like a beaker packed with glass wool) is even better.

  • Minimize Agitation: Do not disturb the flask while crystals are forming. Agitation can cause the formation of many small crystals instead of fewer large ones.

  • Ensure Purity: The purer your starting material, the easier it is to grow high-quality crystals. If the crude material is very impure, a preliminary purification step might be necessary.[16]

F. Solvent System Selection Guide

The following table provides a starting point for selecting a solvent system for 2-(Butane-1-sulfonyl)acetonitrile, a polar molecule.

Solvent/SystemTypeBoiling Point (°C)Rationale & Considerations
Acetonitrile Polar Aprotic82 °C[7]Good starting point due to similar polarity ("like dissolves like"). Often used in purification of related compounds.[17][18]
Ethanol Polar Protic78 °CCommonly effective for moderately polar organic molecules. Can form hydrogen bonds.
Ethanol/Water Mixed-SolventVariableA powerful system. Water acts as an anti-solvent for many organic compounds.[12] Good for compounds with some water solubility.
Ethyl Acetate Moderately Polar77 °CLess polar than alcohols; may provide a good solubility differential.
Ethyl Acetate/Heptane Mixed-SolventVariableA very common and effective system for a wide range of polarities. Heptane is the nonpolar anti-solvent.[19]
Acetone/Water Mixed-SolventVariableSimilar to ethanol/water, but acetone is aprotic.[19]

G. References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Crystallization of Organic Compounds. Book on crystallization principles. [Link]

  • SAFETY DATA SHEET - 1-Butanesulfonic acid sodium salt anhydrous. (2023, May 2). RCI Labscan Limited. [Link]

  • 2-(butane-1-sulfonyl)acetonitrile (C6H11NO2S). PubChemLite. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit r/Chempros. [Link]

  • Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information from a research article. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Single-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]

  • Recrystallization1. Chemistry lab manual. [Link]

  • SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive. [Link]

  • Acetonitrile - Common Organic Chemistry. Organic Chemistry Portal. [Link]

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Free Chemistry Online. [Link]

  • Acetonitrile in Pharmaceutical Synthesis. ChemComplex. [Link]

  • Guide for crystallization. Crystallography guide. [Link]

  • 2-(Propane-1-sulfonyl)acetonitrile. PubChem. [Link]

  • Acetonitrile Solvent Properties. Gaylord Chemical. [Link]

  • 2-(Butane-1-sulfonyl)acetonitrile - CAS:98548-92-6. Beijing Synthink Inc. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts. (2020, May 29). ACS Omega. [Link]

  • How to Grow Crystals. X-Ray Crystallography Guide. [Link]

  • Purification of Acetonitrile. ResearchGate. [Link]

  • PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian Journal of Life Sciences. [Link]

  • Method of purification of acetonitrile. Google Patents.

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]

  • Crystal clear purification solutions. Sulzer. [Link]

  • butanesulfonyl fluoride - Solubility of Things. Solubility of Things. [Link]

  • Recrystallization of DAN. Symbiot Procedure. [Link]

  • Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Acta Crystallographica Section E. [Link]

  • Purification of acetonitrile. Google Patents.

  • Solvent Miscibility Table. University of California, Berkeley. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Moisture Control in Sulfonyl Acetonitrile Reactions

Status: Active Topic: Controlling Moisture Sensitivity in Sulfonyl Acetonitrile ( ) Reactions Audience: Organic Chemists, Process Development Scientists Author: Senior Application Scientist, Technical Services Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Controlling Moisture Sensitivity in Sulfonyl Acetonitrile (


) Reactions
Audience:  Organic Chemists, Process Development Scientists
Author:  Senior Application Scientist, Technical Services

Executive Summary: The Chemistry of Sensitivity

Sulfonyl acetonitriles are powerful "active methylene" reagents (


 in DMSO). Their utility in Knoevenagel condensations, alkylations, and heterocycle synthesis (e.g., pyrazoles, isoxazoles) relies entirely on the stability of the 

-sulfonyl carbanion.

The Core Problem: Moisture sensitivity in these systems is not merely about "wet solvents." It is a competition between two pathways:

  • The Desired Pathway: Deprotonation

    
     Stable Carbanion 
    
    
    
    Nucleophilic Attack.
  • The Failure Pathway (Moisture-Induced):

    • Quenching: Water protonates the carbanion, reversing the activation (

      
       is a stronger acid than the nitrile).
      
    • Hydrolysis: Under basic conditions, water attacks the nitrile carbon, converting the reactive cyano group into an inert primary amide (

      
      ). This is an irreversible "thermodynamic sink."
      

This guide provides the protocols to suppress the Failure Pathway.

Pre-Reaction Diagnostics: Reagent & Solvent Integrity

Before initiating any reaction, you must validate your system. "Dry" solvent from a bottle is rarely dry enough for high-sensitivity carbanion chemistry.

Protocol A: Solvent Drying & Validation

Target: Water content


.
SolventRecommended Drying AgentIndicator / Test Method
Acetonitrile (MeCN) 3Å Molecular Sieves (Activated)Karl Fischer (Coulometric)
THF Na/Benzophenone or Activated AluminaBlue/Purple Color Persistence
DMF / DMSO 4Å Molecular SievesKarl Fischer (Critical: Hygroscopic)
Toluene Sodium metal or Azeotropic DistillationKarl Fischer

The "Self-Validating" Drying Workflow: Don't guess. Use this decision tree to ensure solvent integrity.

SolventQC Start Start: Solvent Source Test1 Test 1: Karl Fischer (KF) Start->Test1 Decision Water < 50 ppm? Test1->Decision Dry Action: Add 3Å/4Å Sieves (20% w/v, 24h) Decision->Dry No (>100 ppm) Distill Action: Azeotropic Distillation (Dean-Stark) Decision->Distill No (Grossly Wet) Proceed Proceed to Reaction Decision->Proceed Yes Dry->Test1 Re-test Distill->Test1 Re-test

Figure 1: Solvent Quality Control Workflow. A closed-loop system ensuring no solvent enters the reactor without validation.

Reaction Optimization: The "Active" Phase

Mechanism of Failure

Understanding how water destroys your reaction allows you to choose the right base.

FailurePathways Reagent Sulfonyl Acetonitrile (R-SO2-CH2-CN) Carbanion Active Carbanion [R-SO2-CH-CN]- Reagent->Carbanion Deprotonation Hydrolysis Nitrile Hydrolysis (Irreversible) Reagent->Hydrolysis Base + H2O Base Base (B:) Carbanion->Reagent Protonation by H2O (Reversible Quench) Electrophile Electrophile (E+) Product Product (R-SO2-CH(E)-CN) Carbanion->Product Nucleophilic Attack Water Contaminant: H2O Water->Hydrolysis OH- generation Amide Dead End Product (R-SO2-CH2-CONH2) Hydrolysis->Amide

Figure 2: Competing Pathways. Water acts as both a proton source (quenching) and a nucleophile (hydrolysis).

Base Selection Guide

The choice of base dictates moisture tolerance.

Base ClassExamplesMoisture RiskRecommendation
Weak Amine Piperidine, PyridineMedium Standard for Knoevenagel. Water is a byproduct; use Dean-Stark or Sieves to drive equilibrium.[1]
Alkoxides NaOEt, KOtBuHigh Reacts violently with water to form Hydroxide (

), which rapidly hydrolyzes the nitrile. Strictly Anhydrous.
Non-Nucleophilic DBU, DIPEALow Best for alkylations. Less likely to attack the nitrile group even if trace moisture exists.
Inorganic

,

Medium Often used in DMF. Hygroscopic bases introduce water. Flame-dry the base before use.

Troubleshooting & FAQs

Q1: I see a white precipitate forming immediately upon adding the base. What is it?

  • Diagnosis: This is likely the amide byproduct (

    
    ) or a salt of the sulfonyl carbanion that is insoluble in the chosen solvent.
    
  • Root Cause: Hydroxide generation.[2] If your solvent was wet, your base (

    
    ) generated 
    
    
    
    , which attacked the nitrile.
  • Solution: Filter the solid and take an IR or NMR.

    • Amide Signal: Strong

      
       peak at ~1680 cm⁻¹. Action:  Discard solvent, flame-dry glassware, use fresh bottle of base.
      
    • Salt Signal: Re-dissolves in water. Action: Change to a more polar anhydrous solvent (e.g., switch from Toluene to DMF).

Q2: My Knoevenagel condensation stops at 60% conversion.

  • Diagnosis: Water poisoning / Equilibrium limit.

  • Mechanism: Knoevenagel reactions produce 1 equivalent of water. As water concentration rises, it protonates the carbanion intermediate, halting the cycle.

  • Solution:

    • Chemical Drying: Add 4Å Molecular Sieves directly to the reaction flask (100 mg per mmol substrate).

    • Physical Removal: Use a Dean-Stark trap if using Toluene/Benzene.

    • Solvent Swap: Switch to acetic anhydride (if compatible) to chemically consume water, though this is aggressive.

Q3: Can I use Ethanol as a solvent?

  • Analysis: Only if you are using a weak base (piperidine) for Knoevenagel condensation.

  • Risk: For alkylation using strong bases (NaOEt), ethanol is acceptable only if strictly anhydrous. However, sulfonyl acetonitriles can undergo transesterification-like attacks or solvolysis in alcohols over long periods.

  • Verdict: Acetonitrile (MeCN) or THF are superior choices due to lack of protic interference.

Q4: My yield is low, and I see multiple spots on TLC.

  • Diagnosis: Self-condensation (Thorpe-Ziegler reaction).

  • Mechanism: The deprotonated sulfonyl acetonitrile attacks a protonated molecule of itself.

  • Solution:

    • Dilution: Run the reaction more dilute (0.1 M instead of 1.0 M).

    • Order of Addition: Add the base slowly to a mixture of the sulfonyl acetonitrile and the electrophile, rather than pre-forming the anion. This ensures the anion immediately finds the electrophile.

References

  • Acidity of Active Methylenes: Leito, I., et al. "Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude." European Journal of Organic Chemistry, 2021.[3][4] Link

  • Hydrolysis Mechanisms: Beck, J. F., et al. "Hydrolysis of Acetonitrile to Acetamide." Journal of Chemical Education, 2018. (Mechanistic parallels for nitrile hydrolysis).
  • Knoevenagel Troubleshooting: "Troubleshooting low yields in Knoevenagel condensation." BenchChem Technical Library. Link

  • Solvent Drying Protocols: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010. Link

  • Sulfonyl Carbanion Chemistry: Trost, B. M. "Sulfonyl Carbanions in Organic Synthesis." Comprehensive Organic Synthesis, Elsevier.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Strategies for 2-(Butane-1-sulfonyl)acetonitrile

Topic: HPLC Method Development for 2-(Butane-1-sulfonyl)acetonitrile Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary 2-(But...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-(Butane-1-sulfonyl)acetonitrile Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

2-(Butane-1-sulfonyl)acetonitrile (


) presents a distinct analytical challenge in pharmaceutical intermediate profiling (e.g., in the synthesis of JAK inhibitors like Baricitinib).[1][2][3] Its structure—a short hydrophobic butyl tail attached to a highly polar sulfonyl-acetonitrile head—creates a "retention vs. solubility" paradox.[1][2][3] Furthermore, the lack of a conjugated 

-system renders it nearly transparent to standard UV detection (>220 nm).[3]

This guide objectively compares two primary methodological approaches: The Aqueous-Stable Reversed-Phase (RP-Aq) Method versus the Alternative Selectivity (Phenyl-Hexyl) Method .[1][2][3] We analyze the causality behind retention failures, provide optimized protocols, and evaluate detection limits.

Part 1: The Analytical Challenge (Physicochemical Analysis)

Before selecting a column, we must deconstruct the analyte's behavior to prevent common failure modes like "dewetting" or baseline drift.

FeaturePropertyAnalytical Implication
Chromophore None (Aliphatic)Critical: UV detection is only possible at 200–210 nm (absorption of

and

).[1][2][3] Solvents must be HPLC-gradient grade or higher.[1][2][3] Acetate/Formate buffers are forbidden due to high UV cutoff.[3]
Polarity AmphiphilicThe sulfonyl-nitrile head is highly polar; the butyl tail is moderately hydrophobic. Standard C18 columns may suffer from phase collapse (dewetting) if high aqueous content is used to retain the polar head.
Acidity

-Protons
The protons on the methylene bridge (

) are weakly acidic (active methylene).[1][2][3] While likely neutral at pH 2–8, active silanols on the column can cause peak tailing.

Part 2: Comparative Methodology

We compare the two most effective strategies for analyzing this molecule.

Method A: The "Legacy" Approach (C18-Aq + Phosphate)

Best for: QC labs with standard equipment requiring robust, transferable methods.[1][2][3]

Mechanism: Uses a "Polar-Embedded" or "Aqueous Stable" C18 phase.[1][2][3] These columns contain hydrophilic groups near the silica surface to prevent the hydrophobic C18 chains from self-associating (collapsing) in 100% water, ensuring the butyl tail of the analyte can interact with the stationary phase.

Method B: The "Dipole-Selectivity" Approach (Phenyl-Hexyl)

Best for: Complex impurity profiling where resolution from similar sulfone byproducts is required.[1][2][3]

Mechanism: Utilizes


 interactions (minimal here) and, crucially, dipole-dipole interactions .[1][2][3] The strong dipole of the sulfone and nitrile groups interacts specifically with the 

-cloud of the phenyl ring on the stationary phase, offering orthogonal selectivity to C18.
Performance Comparison Matrix
MetricMethod A: C18-Aq (Recommended)Method B: Phenyl-Hexyl
Retention (

)
Moderate (

)
High (

) due to dipole interaction
Peak Shape Excellent (Symmetry > 0.[1][2][3]95)Good, but sensitive to mobile phase pH
Selectivity (

)
Hydrophobicity-drivenDipole-driven (Better for separating homologs)
UV Noise (205 nm) Low (Phosphate is transparent)Moderate (Phenyl ring bleed can occur at low

)
MS Compatibility NO (Non-volatile buffer)Yes (if Formate is used, but UV sensitivity drops)

Part 3: Experimental Protocols

Protocol A: High-Sensitivity Low-UV Method (C18-Aq)

Note: This method prioritizes UV sensitivity at 205 nm.[1][2][3]

1. Reagents & Preparation:

  • Water: Milli-Q (18.2 MΩ).[1][2][3]

  • Acetonitrile (ACN): Far UV / Gradient Grade (Absorbance at 200nm < 0.005 AU).

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with Phosphoric Acid (
    
    
    
    ).
    • Why pH 3.0? Suppresses silanol activity and ensures the analyte remains neutral. Phosphate is transparent at 205 nm.[3]

2. Chromatographic Conditions:

  • Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (

    
     mm, 3 or 5 µm).[3]
    
  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 35°C (Improves mass transfer for sulfones).

  • Detection: UV @ 205 nm (Bandwidth 4 nm). Reference wavelength: OFF.

  • Injection Volume: 10–20 µL.

3. Gradient Program:

Time (min) % Buffer (A) % ACN (B) Curve
0.0 95 5 Initial Hold (Prevent void elution)
2.0 95 5 Linear
15.0 40 60 Linear
15.1 5 95 Wash
20.0 5 95 Hold

| 20.1 | 95 | 5 | Re-equilibrate |

Protocol B: MS-Compatible / Orthogonal Method (Phenyl-Hexyl)

Note: Use this if Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is available.[1][2][3]

1. Reagents:

  • Buffer: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

    • Warning: Formate absorbs strongly below 210 nm.[3] This method requires MS or CAD detection; UV will be noisy.[3]

2. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl.[1][2][3]

  • Detection:

    • MS: ESI Positive Mode (Look for

      
       or 
      
      
      
      adducts).[1]
    • CAD: Nebulizer Temp 35°C.

  • Gradient: Similar to Method A, but can start at 10% Organic due to stronger retention.

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct method based on lab capabilities and analyte constraints.

MethodDecisionTree Start Analyte: 2-(Butane-1-sulfonyl)acetonitrile CheckUV Is MS/CAD Detector Available? Start->CheckUV NoMS UV Detection Only CheckUV->NoMS No YesMS MS or CAD Available CheckUV->YesMS Yes Constraint1 Constraint: Must use <210 nm NoMS->Constraint1 BufferChoice Buffer: Phosphate (Transparent) Constraint1->BufferChoice ColumnChoice1 Column: C18-Aq (Prevent Dewetting) BufferChoice->ColumnChoice1 BufferChoice2 Buffer: Volatile (Formate/Acetate) YesMS->BufferChoice2 ColumnChoice2 Column: Phenyl-Hexyl (Dipole Selectivity) BufferChoice2->ColumnChoice2

Caption: Decision matrix for selecting column and buffer chemistry based on detector availability.

Diagram 2: Separation Mechanism & Interaction

This diagram details why the Phenyl-Hexyl column offers orthogonal selectivity compared to C18 for this specific sulfone.[1]

InteractionMechanism Analyte 2-(Butane-1-sulfonyl)acetonitrile ButylTail Butyl Tail (Hydrophobic) Analyte->ButylTail PolarHead Sulfone-Nitrile Head (Strong Dipole) Analyte->PolarHead C18Phase C18 Phase (Dispersive Forces) ButylTail->C18Phase Strong Retention PhenylPhase Phenyl-Hexyl Phase (Pi-Pi & Dipole) ButylTail->PhenylPhase Moderate Retention PolarHead->C18Phase Repulsion/No Interaction PolarHead->PhenylPhase Dipole-Induced Dipole (Selectivity Driver)

Caption: Mechanistic comparison of analyte interactions with C18 vs. Phenyl-Hexyl stationary phases.

Part 5: Troubleshooting & Validation (E-E-A-T)

As a self-validating system, the method must pass specific suitability criteria.[3]

The "Blank Ghost" Phenomenon
  • Symptom: A peak appears at the retention time of the analyte in the blank injection.

  • Cause: Carryover or contaminated mobile phase.[3] Because detection is at 205 nm, even trace impurities in the acetonitrile or water will show up.

  • Fix: Use a "Sawtooth" wash gradient after every 5 injections (95% ACN for 5 mins). Ensure the needle wash solvent is 50:50 Methanol:Water (more solubilizing than ACN for sulfones).

Sensitivity Drift
  • Symptom: Area counts decrease over time.[3]

  • Cause: UV lamp degradation.[3] Energy output at 205 nm degrades faster than at 254 nm.[3]

  • Fix: Perform a "Lamp Energy Test" daily. If energy at 205 nm is <50% of installation value, replace the lamp.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to potential silanol interaction).
    
  • Precision (RSD): NMT 2.0% for n=6 injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and any process impurities (e.g., sulfonyl amide hydrolysis products).
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on Gradient Elution and Solvent Selectivity).

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.

  • Phenomenex. (n.d.). High pH and Low pH Stability of HPLC Columns. (Reference for C18-Aq stability mechanisms).

  • Waters Corporation. (n.d.). Atlantis T3 Columns: Design and Performance. (Source for retention of polar compounds in 100% aqueous conditions).

  • PubChem. (n.d.). Compound Summary for Sulfonyl Acetonitriles. (Physicochemical property verification). [1][2]

Sources

Comparative

Technical Guide: Interpreting 1H NMR Spectra of 2-(Butane-1-sulfonyl)acetonitrile

Executive Summary: The "Warhead" Context 2-(Butane-1-sulfonyl)acetonitrile is not merely a solvent impurity or a random intermediate; it represents a specific class of reversible covalent inhibitors used in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Context

2-(Butane-1-sulfonyl)acetonitrile is not merely a solvent impurity or a random intermediate; it represents a specific class of reversible covalent inhibitors used in drug discovery (targeting cysteine proteases like Cathepsin K or S). The electrophilic nitrile, activated by the adjacent sulfonyl group, forms a thioimidate adduct with active site cysteines.

For the medicinal chemist, the 1H NMR spectrum serves two critical functions:

  • Confirmation of Oxidation State: Distinguishing the sulfone (

    
    ) from the sulfide (
    
    
    
    ) or sulfoxide (
    
    
    ) precursors.
  • Validation of Electrophilicity: The chemical shift of the

    
    -methylene protons (
    
    
    
    ) directly correlates with the acidity and electron-deficiency of the warhead.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first map the protons to their magnetic environments.

Molecular Visualization

The following diagram maps the specific proton environments (A-E) discussed in the assignment table.

G cluster_protons Proton Environments (Chemical Shift) Molecule 2-(Butane-1-sulfonyl)acetonitrile Butyl n-Butyl Chain (Hydrophobic Tail) Molecule->Butyl Sulfonyl Sulfonyl Group (EWG / Linker) Molecule->Sulfonyl Methylene Active Methylene (Diagnostic Peak) Molecule->Methylene Nitrile Nitrile (Warhead) Molecule->Nitrile HA H-a: Terminal Methyl δ ~0.95 ppm (t) Butyl->HA HB H-b: Gamma Methylene δ ~1.50 ppm (m) Butyl->HB HC H-c: Beta Methylene δ ~1.90 ppm (m) Butyl->HC HD H-d: Alpha to Sulfone δ ~3.25 ppm (m/t) Sulfonyl->HD Deshielding Zone HE H-e: Active Methylene δ ~4.10 ppm (s) Methylene->HE Highly Acidic

Figure 1: Structural decomposition of 2-(Butane-1-sulfonyl)acetonitrile identifying key proton environments.

Detailed Spectral Assignment (CDCl₃)

The following data assumes a standard 300-500 MHz instrument in Chloroform-d (


).
Proton LabelStructure FragmentChemical Shift (δ ppm)MultiplicityIntegrationInterpretation & Diagnostic Value
H-e

4.05 – 4.15 Singlet (s)2HPrimary Diagnostic Peak. This isolated methylene is flanked by two strong electron-withdrawing groups (EWGs). Its position >4.0 ppm confirms the sulfone oxidation state.
H-d

3.20 – 3.30 Multiplet/Triplet2HSecondary Diagnostic. The sulfonyl group deshields these protons significantly compared to a sulfide (~2.6 ppm).
H-c

1.85 – 1.95 Multiplet (m)2HDeshielded slightly by the

-effect of the sulfone. Often appears as a quintet-like multiplet.
H-b

1.45 – 1.55 Sextet/Multiplet2HStandard alkyl chain methylene.
H-a

0.95 – 1.00 Triplet (t)3HTerminal methyl group. Standard reference for integration (set to 3.00).
Critical Note on Solvent Effects
  • DMSO-d6: The active methylene (H-e ) often shifts downfield to ~4.8 - 5.0 ppm due to hydrogen bonding with the sulfoxide oxygen of the solvent.

  • Acidity: The pKa of the H-e protons is approximately 12-14. In basic media (or if residual amine bases are present), these protons can broaden or disappear due to exchange.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 2-(Butane-1-sulfonyl)acetonitrile, one must compare it against its synthetic precursors and structural analogs.

Comparison 1: Oxidation State (Synthesis Monitoring)

The most common synthetic route involves the oxidation of 2-(butylthio)acetonitrile.

FeatureSulfide Precursor (

)
Sulfone Product (

)
Shift Difference (

)
Active Methylene (

)
~3.30 ppm (s)~4.10 ppm (s) +0.8 ppm (Downfield)
Butyl Alpha (

)
~2.60 ppm (t)~3.25 ppm (m) +0.65 ppm (Downfield)

Insight: If you observe a singlet at 3.3 ppm or a triplet at 2.6 ppm, your oxidation is incomplete. The product must show the distinct shift to the >4.0 ppm region.

Comparison 2: Structural Analog (Methanesulfonylacetonitrile)

Why use the butyl variant over the simpler methyl analog (


)?
  • Spectral Distinction: The methyl analog shows a sharp singlet at ~3.15 ppm (

    
    ) instead of the butyl chain multiplets.
    
  • Performance: In drug design, the butyl chain provides hydrophobic bulk (filling the S2 pocket of proteases) that the methyl group lacks. The NMR confirms this lipophilic tail is intact (integration of aliphatic region 0.9-2.0 ppm = 7 protons).

Experimental Protocol: The "D₂O Shake" Validation

Because the


 protons are acidic, they provide a unique self-validating mechanism using Deuterium Oxide (

).
Protocol Steps:
  • Standard Acquisition: Acquire the 1H NMR spectrum in

    
     (approx 5-10 mg sample).
    
  • Identify Target: Locate the singlet at ~4.10 ppm (2H).

  • The Shake: Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Re-Acquire: Shake vigorously for 30 seconds and re-run the spectrum immediately.

Expected Result:
  • Scenario A (Pure Product): The peak at 4.10 ppm will decrease in intensity or disappear completely (exchanging H for D). The aliphatic butyl peaks (0.9 - 3.3 ppm) will remain unchanged.

  • Scenario B (Impurity): If a peak at 4.10 ppm remains at full intensity, it is likely a non-acidic impurity (e.g., an isolated methylene in a different environment) and not the desired sulfonyl acetonitrile.

Validation Sample Sample in CDCl3 Spectrum1 Acquire Spectrum 1 Sample->Spectrum1 Check Check δ 4.10 ppm Spectrum1->Check AddD2O Add 2 drops D2O & Shake Check->AddD2O Signal Present Spectrum2 Acquire Spectrum 2 AddD2O->Spectrum2 Result Peak Disappears? Spectrum2->Result Confirmed Product Confirmed Product Result->Confirmed Product Yes (Exchange) Impurity/Wrong Structure Impurity/Wrong Structure Result->Impurity/Wrong Structure No (Static)

Figure 2: The D₂O exchange workflow for validating the acidic methylene group.

Troubleshooting & Common Impurities

When interpreting the spectra of this product, watch for these common process impurities:

  • Residual Ethyl Acetate:

    • Singlet at 2.05 ppm; Quartet at 4.12 ppm; Triplet at 1.26 ppm.

    • Risk: The EtOAc quartet at 4.12 ppm can overlap with the product's active methylene singlet. Solution: Check the integration. The EtOAc quartet couples to the triplet at 1.26. The product singlet does not.

  • Acetic Acid:

    • Singlet at ~2.10 ppm.[1]

    • Often carried over from oxidation workups.

  • Water:

    • Broad singlet at ~1.56 ppm in

      
      . Can obscure the 
      
      
      
      multiplet.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Taliani, S. et al. "Synthesis and biological evaluation of novel reversible mono- and di-nitrile cathepsin inhibitors." European Journal of Medicinal Chemistry2011, 46, 4325. (Reference for sulfonyl acetonitrile synthesis and shifts).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of sulfonyl acetonitriles). Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of Baricitinib's Key Intermediates

This guide provides an in-depth, comparative analysis of the various synthetic routes for the key intermediates of Baricitinib, a potent Janus kinase (JAK) inhibitor. Intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the various synthetic routes for the key intermediates of Baricitinib, a potent Janus kinase (JAK) inhibitor. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of procedural steps. It delves into the underlying chemical principles, strategic considerations, and practical outcomes of different synthetic approaches, offering a comprehensive resource for process optimization and informed decision-making in the synthesis of this critical pharmaceutical agent.

Introduction: Deconstructing the Baricitinib Molecule

Baricitinib's efficacy as a selective inhibitor of JAK1 and JAK2 hinges on its unique molecular architecture.[1] Successful and efficient synthesis of the final molecule is critically dependent on the strategic preparation of two key structural fragments: the pyrazolo-azetidine nitrile core and the pyrrolo[2,3-d]pyrimidine heterocyclic system. This guide will dissect and compare the prominent synthetic pathways to these crucial building blocks, culminating in an analysis of the final coupling strategies.

I. Synthesis of the Azetidine Core: From Ketone to Cyano-ylidene

A pivotal intermediate for the azetidine portion of Baricitinib is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile . The synthetic routes to this intermediate primarily diverge in their choice of starting material and the method for introducing the cyano-ylidene moiety. A common precursor in many approaches is tert-butyl 3-oxoazetidine-1-carboxylate.

Route 1: Horner-Wadsworth-Emmons (HWE) Olefination

This widely adopted route leverages the reliability of the Horner-Wadsworth-Emmons reaction to construct the C=C double bond. The general pathway involves the olefination of tert-butyl 3-oxoazetidine-1-carboxylate, followed by deprotection and sulfonylation.

Diagram of the Horner-Wadsworth-Emmons Route

HWE_Route start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate start->intermediate1 Diethyl (cyanomethyl)phosphonate, Base (e.g., NaH, t-BuOK) intermediate2 2-(Azetidin-3-ylidene)acetonitrile (as salt) intermediate1->intermediate2 Acid (e.g., HCl, TFA) product 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate2->product Ethanesulfonyl chloride, Base (e.g., DIPEA)

Caption: Horner-Wadsworth-Emmons route to the azetidine intermediate.

Experimental Protocol: HWE Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [2][3]

  • To a solution of diethyl (cyanomethyl)phosphonate in an anhydrous solvent such as tetrahydrofuran (THF), a strong base (e.g., sodium hydride or potassium tert-butoxide) is added at a reduced temperature (e.g., -5 to 0 °C) under an inert atmosphere.[2]

  • The reaction mixture is stirred for a period to allow for the formation of the phosphonate ylide.

  • A solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same anhydrous solvent is then added dropwise to the ylide solution, maintaining the reduced temperature.

  • The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified, often by column chromatography.

Causality and Strategic Considerations:

The choice of base in the HWE reaction is critical. While potassium tert-butoxide is effective, some optimized procedures utilize sodium hydride, which can lead to higher yields (up to 84%).[3] The underlying principle of the HWE reaction is the nucleophilic attack of the stabilized phosphonate carbanion on the ketone, followed by an intramolecular cyclization and elimination to form the alkene, driven by the formation of a stable phosphate byproduct.

Route 2: "Green" Synthesis from Benzylamine

An alternative, more environmentally conscious approach has been developed, starting from the readily available and less expensive benzylamine.[1][4][5] This route avoids some of the more hazardous reagents and protecting group manipulations of the HWE route.

Diagram of the "Green" Synthesis Route

Green_Route start Benzylamine intermediate1 1-Benzylazetidin-3-ol start->intermediate1 2-(Chloromethyl)oxirane intermediate2 tert-Butyl 3-hydroxyazetidine-1-carboxylate intermediate1->intermediate2 1. H₂, Pd/C 2. (Boc)₂O intermediate3 tert-Butyl 3-oxoazetidine-1-carboxylate intermediate2->intermediate3 Oxidation (e.g., TEMPO) product tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate intermediate3->product HWE Reaction

Caption: A greener approach to the azetidine core starting from benzylamine.

Experimental Protocol: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate using TEMPO [2]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate is dissolved in a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • A catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and an aqueous solution of potassium bromide are added.

  • The mixture is cooled, and an oxidizing agent, such as a solution of sodium hypochlorite (NaClO) and potassium bicarbonate, is added slowly.

  • The reaction is stirred vigorously until the starting material is consumed.

  • The organic layer is separated, washed, dried, and concentrated to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Causality and Strategic Considerations:

This "green" approach focuses on cost-effective starting materials and more environmentally benign reaction conditions.[1] The oxidation step using TEMPO is a key feature, as it is a mild and selective method for converting the secondary alcohol to a ketone. The use of a microchannel reactor for this oxidation has been shown to improve safety and efficiency.[1][4]

Comparison of Azetidine Core Syntheses
ParameterHorner-Wadsworth-Emmons Route"Green" Synthesis from Benzylamine
Starting Material tert-Butyl 3-oxoazetidine-1-carboxylateBenzylamine
Key Transformation Horner-Wadsworth-Emmons olefinationTEMPO-catalyzed oxidation
Advantages Direct, well-established reactionLower cost starting materials, "greener" reagents
Disadvantages Can require strong, hazardous basesLonger overall sequence
Reported Yields HWE step can be high (e.g., 84%)[3]Oxidation step yields can be >90%[5]

II. Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The second major intermediate is the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine heterocycle. This fragment is a common building block for many kinase inhibitors, and its synthesis has been extensively studied.

Diagram of a Common Synthesis for the Pyrrolo[2,3-d]pyrimidine Core

Pyrimidine_Core_Synthesis start Ethyl 2-cyanoacetate & 2-bromo-1,1-dimethoxyethane intermediate1 Ethyl 2-cyano-4,4-dimethoxybutanoate start->intermediate1 Coupling intermediate2 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol intermediate1->intermediate2 Formamidine intermediate3 7H-Pyrrolo[2,3-d]pyrimidin-4-ol intermediate2->intermediate3 Cyclization product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate3->product Chlorination (e.g., POCl₃)

Caption: Multi-step synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [6][7]

  • 7H-Pyrrolo[2,3-d]pyrimidin-4-ol is suspended in a suitable solvent, such as toluene.

  • Phosphorus oxychloride (POCl₃) is added, and the mixture is heated.

  • An amine base, like N,N-diisopropylethylamine, is added portion-wise while maintaining the reaction temperature.

  • The reaction is monitored until completion.

  • After cooling, the reaction mixture is carefully quenched, and the product is isolated by filtration, washed, and dried.

Causality and Strategic Considerations:

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often involves a multi-step sequence starting from simpler acyclic precursors.[6][7] The final chlorination step is crucial for activating the pyrimidine ring for subsequent nucleophilic aromatic substitution or cross-coupling reactions. The use of POCl₃ is a standard and effective method for this transformation.

III. Final Assembly: Coupling Strategies

With the two key intermediates in hand, the final stage of Baricitinib synthesis involves their coupling. Two primary strategies have been reported: a Michael addition followed by a Suzuki coupling, or a direct coupling approach.

Strategy 1: Michael Addition Followed by Suzuki Coupling

This approach involves the Michael addition of a pyrazole boronic ester to the cyano-ylidene azetidine intermediate, followed by a Suzuki coupling with the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Diagram of the Michael Addition-Suzuki Coupling Strategy

Michael_Suzuki_Strategy azetidine 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile michael_adduct {1-(Ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile azetidine->michael_adduct Michael Addition (e.g., DBU) pyrazole_boronate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole pyrazole_boronate->michael_adduct baricitinib Baricitinib michael_adduct->baricitinib Suzuki Coupling (Pd catalyst, Base) pyrimidine_halide Protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pyrimidine_halide->baricitinib

Caption: Convergent synthesis of Baricitinib via Michael addition and Suzuki coupling.

Causality and Strategic Considerations:

The Michael addition is a powerful carbon-carbon bond-forming reaction where a nucleophile (in this case, the pyrazole) adds to an α,β-unsaturated carbonyl compound (the cyano-ylidene).[8] This step stereoselectively creates the crucial quaternary carbon center.

The subsequent Suzuki coupling is a palladium-catalyzed cross-coupling reaction between the boronic ester on the pyrazole and the chloro-pyrimidine.[9][10][11][12] This reaction is highly valued in pharmaceutical synthesis for its reliability, functional group tolerance, and the commercial availability of a wide range of catalysts and boronic acid derivatives. The mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic ester (activated by a base), and finally reductive elimination to form the desired biaryl linkage and regenerate the catalyst.[11][12]

Strategy 2: Direct Coupling Approaches

Alternative strategies aim for a more direct coupling of the two main fragments, potentially reducing the number of steps. These can involve variations in the protecting groups and the specific nature of the coupling partners.

Conclusion

The synthesis of Baricitinib offers a compelling case study in modern pharmaceutical process chemistry. The choice of synthetic route for its key intermediates involves a careful balance of factors including cost of starting materials, reaction efficiency and yield, safety, and environmental impact. The Horner-Wadsworth-Emmons route to the azetidine core is robust and high-yielding, while newer, "greener" approaches offer advantages in sustainability. The final assembly, often accomplished via a convergent Michael addition and Suzuki coupling strategy, highlights the power of modern catalytic methods in constructing complex molecular architectures. The continuous evolution of these synthetic routes underscores the drive within the pharmaceutical industry for more efficient, cost-effective, and environmentally responsible manufacturing processes.

References

  • Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

  • Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed. [Link]

  • Justia Patents. (n.d.). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate.
  • Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

  • Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Scribd. [Link]

  • Cui, X., Du, J., Jia, Z., Wang, X., & Jia, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ProQuest. [Link]

  • HRD Pharm. (n.d.). ODM 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile Factory, Manufacturer. Retrieved February 13, 2026, from [Link]

  • Singh, G., Kaur, H., & Singh, J. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Baricitinib. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Home Sunshine Pharma. (n.d.). Tert-Butyl 3-oxoazetidine-1-carboxylate CAS 398489-26-4. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of baricitinib and an intermediate thereof.
  • Veeprho. (n.d.). 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved February 13, 2026, from [Link]

  • PubMed. (n.d.). Baricitinib: The Second FDA-Approved JAK Inhibitor for the Treatment of Rheumatoid Arthritis. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 13, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Omega. (n.d.). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. Retrieved February 13, 2026, from [Link]

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Comparative

Validating Assay Methods for Sulfonyl Acetonitrile Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context Sulfonyl acetonitrile derivatives (e.g., (phenylsulfonyl)acetonitrile) are critical synthetic intermediates in the manufacture of heterocyclic active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Sulfonyl acetonitrile derivatives (e.g., (phenylsulfonyl)acetonitrile) are critical synthetic intermediates in the manufacture of heterocyclic active pharmaceutical ingredients (APIs). Their structural duality—containing both a strong electron-withdrawing sulfonyl group and a nitrile group—renders the


-methylene protons significantly acidic (

in DMSO).

This acidity presents a unique analytical challenge: partial ionization under standard reversed-phase conditions, leading to peak tailing and retention time shifts. Furthermore, as potent alkylating precursors, their synthesis often involves genotoxic alkyl halides, necessitating high-sensitivity impurity monitoring.

This guide moves beyond generic protocols to validate three distinct analytical approaches:

  • RP-HPLC-UV: The routine workhorse for purity and stability.

  • qNMR: The absolute primary method for reference standard qualification.

  • LC-MS/MS: The safety net for trace genotoxic impurities (GTIs).

Strategic Method Selection

Before beginning validation, select the method based on the lifecycle stage of your molecule.

MethodSelection Start Objective RefStd Is a Qualified Reference Standard Available? Start->RefStd Trace Need Trace Impurity (< 0.05%) Detection? RefStd->Trace Yes qNMR Method: qNMR (Absolute Purity) RefStd->qNMR No Routine Routine QC / Stability? Trace->Routine No LCMS Method: LC-MS/MS (Genotoxic Impurities) Trace->LCMS Yes HPLC Method: RP-HPLC-UV (Purity & Potency) Routine->HPLC Yes

Figure 1: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and sensitivity requirements.

Method 1: RP-HPLC-UV (The Workhorse)

Role: Routine release testing, stability indicating method.

The Challenge: Acidity & Tailing

The acidic methylene protons can dissociate in neutral mobile phases.

  • Mechanism:

    
    
    
  • Consequence: The anionic species interacts strongly with residual silanols on the column stationary phase, causing severe tailing (

    
    ).
    
  • Solution: You must suppress ionization using a low pH buffer (pH 2.0–3.0).

Detailed Protocol
ParameterSpecificationCausality / Rationale
Column C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18),

mm, 3.5 µm
C18 provides hydrophobic retention. "SB" (StableBond) or "XBridge" technology resists acid hydrolysis at low pH.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Critical: Low pH suppresses ionization of the

-protons, ensuring the molecule remains neutral for sharp peaks.
Mobile Phase B Acetonitrile (MeCN)MeCN has lower viscosity and UV cutoff than Methanol, crucial for detecting sulfonyl chromophores.
Gradient 0 min: 90% A; 15 min: 10% A; 20 min: 10% A; 20.1 min: 90% AGradient elution is required to elute late-eluting non-polar dimers or starting materials.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 215 nm or 254 nm254 nm for phenyl ring specificity; 215 nm for higher sensitivity if the nitrile/sulfonyl absorbance is weak.
Column Temp 30°CControls viscosity and retention time reproducibility.
Validation Criteria (ICH Q2(R2))
  • Specificity: Inject blank, placebo, and forced degradation samples (acid/base/oxidative stress). Ensure peak purity factor > 990 (via Diode Array Detector).

  • Linearity:

    
     across 80%–120% of target concentration.
    
  • Precision: RSD < 1.0% for system suitability (n=6 injections).

Method 2: qNMR (The Absolute Reference)

Role: Primary reference standard qualification when no commercial standard exists.

The Advantage

Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[1][2][3][4] It relies on the ratio of protons, making it a primary method traceable to SI units via an internal standard (IS).

Detailed Protocol
  • Internal Standard Selection:

    • Maleic Acid: Excellent for aqueous/DMSO solubility. Distinct singlet at

      
       6.3 ppm.
      
    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Good for CDCl3.

    • Selection Rule: The IS signal must not overlap with the sulfonyl aromatic protons (

      
       7.5–8.0 ppm) or the methylene singlet (
      
      
      
      4.0–4.5 ppm).
  • Sample Preparation:

    • Weigh

      
       10 mg of Sulfonyl Acetonitrile derivative (precision 
      
      
      
      mg).
    • Weigh

      
       10 mg of Internal Standard (Certified Purity).
      
    • Dissolve in 0.7 mL DMSO-

      
       (Universal solvent for sulfonyls).
      
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle:

      
       (Maximize signal).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longest longitudinal relaxation time). For sulfonyl aromatics,
      
      
      can be 2–3s, so set
      
      
      .
    • Scans: 16 or 32 (Sufficient S/N ratio > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[5]

Method 3: LC-MS/MS (Trace Impurity Screen)

Role: Detecting Genotoxic Impurities (GTIs) like alkyl halides or sulfonate esters.[6]

The Context

Sulfonyl acetonitriles are often synthesized using alkyl halides or sulfonyl chlorides. These are potential mutagens.[5][7] HPLC-UV is not sensitive enough (LOD


 0.05%). LC-MS/MS achieves ppm-level detection.
Protocol Highlights
  • Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Why Negative? The acidic

      
      -proton allows the molecule to form 
      
      
      
      ions easily.
  • Mobile Phase Modifier: Use 0.1% Formic Acid or Ammonium Acetate. Avoid non-volatile phosphate buffers used in the HPLC method.

  • Mode: Multiple Reaction Monitoring (MRM) for specific transition of the impurity.

Comparative Analysis

The following table contrasts the performance metrics of the three methodologies.

FeatureRP-HPLC-UVqNMRLC-MS/MS
Primary Application Routine QC, Stability, AssayReference Standard CertificationGenotoxic Impurity (GTI) Screening
Reference Standard Required (Must be qualified)Not Required (Uses Internal Std)Required (For quantification)
Specificity High (Separates impurities)High (Structural resolution)Ultra-High (Mass selective)
Sensitivity (LOD) ~0.05% w/w~0.5% w/w (Low sensitivity)< 1 ppm (Trace level)
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run LowHigh (Deuterated solvents)High (Instrumentation)

Validation Lifecycle Framework

Adhering to ICH Q2(R2) , validation is not a one-time event but a lifecycle.[8]

ValidationLifecycle Dev Method Development (Scoping & Optimization) PreVal Pre-Validation (Robustness Check) Dev->PreVal Fixed Conditions Val Formal Validation (ICH Q2(R2) Protocol) PreVal->Val Protocol Approval Life Lifecycle Management (Trend Analysis) Val->Life Routine Use Life->Dev Change Control

Figure 2: The analytical procedure lifecycle. Note the feedback loop from Lifecycle Management back to Development if system suitability trends fail.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[8][9][10] (2023).[8][10] Available at: [Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at: [Link]

  • National Institutes of Health (PubMed). Advances on genotoxic impurities of sulfonate esters in pharmaceuticals. (2018).[6] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Butane-1-sulfonyl)acetonitrile

Executive Summary Immediate Action Required: 2-(Butane-1-sulfonyl)acetonitrile (CAS: 175137-54-3 or derivatives) must be handled as a Toxic Organic Nitrile . It requires segregation into Non-Halogenated Organic Waste str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 2-(Butane-1-sulfonyl)acetonitrile (CAS: 175137-54-3 or derivatives) must be handled as a Toxic Organic Nitrile . It requires segregation into Non-Halogenated Organic Waste streams destined for high-temperature incineration.

Critical Hazard: Unlike simple nitriles, the presence of the sulfonyl group renders the


-methylene protons highly acidic (pKa 

11-12). Do not mix with strong bases (e.g., sodium hydroxide, alkoxides) in waste containers, as this will trigger exothermic deprotonation and potential polymerization.

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its dual-hazard nature. It is not merely a solvent; it is a reactive building block.

PropertySpecificationOperational Implication
Functional Groups Sulfone (

) + Nitrile (

)
Toxic & Acidic. The nitrile poses a cyanide-like toxicity risk; the sulfone stabilizes the molecule but increases polarity.
Reactivity

-Proton Acidity
Incompatible with Bases. The protons between the

and

groups are acidic. Mixing with basic waste causes heat generation.
Physical State Solid (typically) or OilLow vapor pressure compared to acetonitrile, but dust/aerosols are toxic.
Waste Class Organic / ToxicDo not sewer. Must be incinerated by a licensed facility.
The "Why" Behind the Protocol
  • Nitrile Toxicity: Metabolic or chemical hydrolysis can release Hydrogen Cyanide (HCN). Therefore, acidic waste streams are strictly forbidden to prevent the accidental generation of HCN gas.

  • Sulfur Content: Incineration requires scrubbers to capture SOx gases. While this is a facility-level concern, you must label the waste as "Sulfur-Containing" if your institution requires specific segregation for sulfur compounds.

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream.

DisposalFlow Start Start: Identify Waste State IsSolid Is it Pure Solid/Oil? Start->IsSolid IsDissolved Is it Dissolved in Solvent? IsSolid->IsDissolved No SolidWaste Solid Hazardous Waste (Label: Toxic Nitrile) IsSolid->SolidWaste Yes SolventType Identify Solvent Type IsDissolved->SolventType Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens (Cl, Br, F, I) NonHalogenated Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventType->NonHalogenated Organics Only (No Halogens) Aqueous Aqueous Hazardous Waste (Do NOT Sewer) SolventType->Aqueous Water Based (HPLC Waste)

Figure 1: Decision tree for segregating 2-(Butane-1-sulfonyl)acetonitrile waste. Note that "Non-Halogenated" is the most common destination for reaction mixtures.

Detailed Operational Protocols

Scenario A: Disposal of Pure Surplus (Solid/Oil)

Applicability: Expired reagents or excess starting material.

  • Container Selection: Use the original container if possible. If transferring, use a chemically compatible container (HDPE or Glass) with a screw-top lid.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(Butane-1-sulfonyl)acetonitrile" (Write full name; do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed container inside a clear plastic bag to contain potential leaks or dust.

  • Storage: Store in the Solid Waste accumulation area of your satellite accumulation point (SAP).

    • Expert Tip: Do not store next to oxidizers (e.g., nitrates, permanganates) even in the waste area.

Scenario B: Reaction Mixtures & Mother Liquors

Applicability: Post-reaction solvents containing the compound.

  • Segregation: Determine the primary solvent.

    • If solvent is DCM/Chloroform

      
      Halogenated Waste .
      
    • If solvent is Methanol/Ethyl Acetate/THF

      
      Non-Halogenated Waste .
      
  • pH Check (Crucial):

    • Before adding to a bulk carboy, check the pH of your solution.

    • If pH > 9: Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 7-8. Reason: Prevents exothermic reaction with other acidic wastes in the carboy.

    • If pH < 4: Neutralize carefully with dilute bicarbonate to pH 6-7. Reason: Minimizes risk of HCN generation if mixed with other nitriles/cyanides.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch/lid immediately.

Scenario C: Spill Cleanup (Small Scale < 50g/mL)

Standard: Self-validating safety. If you cannot smell it, do not assume it is safe. Use a fume hood if possible.

  • Evacuate & PPE: Clear the immediate area. Don Silver Shield (laminate) gloves or double-gloved thick Nitrile (minimum 8 mil). Standard latex is insufficient for nitriles.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Liquids: Cover with an absorbent pad or vermiculite. Do not use bleach immediately on the spill, as this can create reaction byproducts in an uncontrolled environment.

  • Decontamination:

    • Once the bulk is removed, wipe the surface with a mild detergent and water.

    • Collect all wipes and absorbent materials into a Solid Hazardous Waste bag.

    • Label as "Debris contaminated with Toxic Nitriles."

Forbidden Actions (Strict Compliance)

ActionHazardConsequence
Drain Disposal Environmental ToxicityIllegal. Nitriles are toxic to aquatic life and can disrupt municipal water treatment bacteria.
Acidification Gas GenerationMixing with strong acids (pH < 2) can hydrolyze the nitrile, potentially releasing Hydrogen Cyanide (HCN) gas.
Mixing with Oxidizers Fire/ExplosionSulfones are stable, but the alkyl chain and nitrile are organic fuel. Mixing with Nitric Acid or Peroxides is an explosion hazard.
Trash Can Disposal Exposure RiskCustodial staff may be exposed to toxic dusts. Never put chemical containers in regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.

  • PubChem. (n.d.). Compound Summary for Nitrile Derivatives. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

Sources

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